4-Phenylbenzylamine

描述

Molecular Identity and Nomenclature of this compound

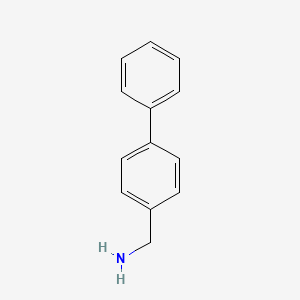

This compound exhibits a well-defined molecular structure characterized by its biphenyl framework with an attached primary amine functional group. The compound possesses the molecular formula C₁₃H₁₃N and maintains a molecular weight of 183.25 grams per mole. The Chemical Abstracts Service has assigned the unique identifier 712-76-5 to this compound, facilitating its unambiguous identification in chemical databases and literature.

The International Union of Pure and Applied Chemistry systematic name for this compound is (4-phenylphenyl)methanamine, reflecting its structural composition of a phenyl group attached to the para position of a benzylamine unit. The compound demonstrates structural complexity through its biphenyl system, where two benzene rings are directly connected, with one ring bearing a methylamine substituent at the para position relative to the biphenyl linkage.

Table 1: Molecular Identifiers and Physical Properties of this compound

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation reads NCc1ccc(cc1)-c2ccccc2, illustrating the connectivity pattern between the amine group, the benzyl carbon, and the biphenyl system. The International Chemical Identifier provides a standardized representation as 1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2, offering a unique digital fingerprint for the compound.

The nomenclature of this compound encompasses numerous synonymous designations that reflect different naming conventions and chemical perspectives. Alternative names include 4-Biphenylmethylamine, emphasizing the biphenyl core structure, and [1,1'-Biphenyl]-4-ylmethanamine, which explicitly denotes the substitution pattern. Additional designations such as 4-(Aminomethyl)biphenyl and Biphenyl-4-ylmethanamine highlight the functional group arrangement and connectivity patterns within the molecule.

The compound's three-dimensional structure reveals important conformational characteristics that influence its chemical behavior and biological activity. The biphenyl system can adopt various conformations due to rotation around the carbon-carbon bond connecting the two aromatic rings. This conformational flexibility contributes to the compound's ability to interact with diverse molecular targets and participate in various chemical transformations.

Historical Development and Discovery Milestones

The historical development of this compound emerges from the broader context of biphenyl chemistry and benzylamine derivative research that gained momentum during the mid-twentieth century. While specific documentation of the compound's initial synthesis remains limited in the available literature, its development parallels the advancement of aromatic amine chemistry and the growing recognition of biphenyl-containing compounds in pharmaceutical applications.

The synthetic accessibility of this compound has been significantly enhanced through the development of palladium-catalyzed cross-coupling methodologies, particularly the Suzuki coupling reaction. Research has demonstrated that the compound can be efficiently prepared through the reaction of 4-bromobenzylamine with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst. This synthetic approach represents a significant milestone in the compound's accessibility for research applications and has facilitated its incorporation into various medicinal chemistry programs.

Patent literature from the 1970s indicates early recognition of biphenyl-containing benzylamines in pharmaceutical contexts. A United States patent from 1973 describes certain 2-(3-substituted-4H-1,2,4-triazol-4-yl)-o-phenylbenzylamines, suggesting that researchers were actively exploring the biological potential of phenylbenzylamine derivatives during this period. This patent activity reflects the growing interest in aromatic amine compounds for medicinal applications and establishes a historical precedent for the systematic investigation of this compound and related structures.

The evolution of analytical techniques has played a crucial role in the characterization and study of this compound. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed structural elucidation and purity assessment of the compound. The availability of comprehensive spectral data, including carbon-13 nuclear magnetic resonance and infrared spectroscopy information, has facilitated the compound's identification and quality control in research applications.

Contemporary research initiatives have expanded the understanding of this compound's chemical properties and potential applications. The compound's inclusion in various chemical databases, including PubChem and ChemSpider, reflects its recognized importance in chemical research and its established place in the chemical literature. These databases provide comprehensive information about the compound's properties, synonyms, and related structures, supporting ongoing research efforts and facilitating knowledge dissemination.

Academic Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable academic significance within the disciplines of organic and medicinal chemistry, serving multiple roles as a synthetic intermediate, research tool, and pharmaceutical building block. The compound's importance stems from its structural characteristics that combine the reactivity of primary amines with the stability and electronic properties of biphenyl systems.

In pharmaceutical development, this compound functions as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. Research investigations have demonstrated its utility in the preparation of complex pharmaceutical molecules, where the biphenyl framework provides structural rigidity and the amine functionality enables further chemical modifications. The compound's role in drug discovery extends to its use as a starting material for the synthesis of compounds with enhanced drug efficacy and specificity.

The compound demonstrates significant utility in the synthesis of deubiquitinase inhibitors, representing a cutting-edge area of medicinal chemistry research. Studies have shown that this compound derivatives exhibit potential as USP1/UAF1 deubiquitinase complex inhibitors, with implications for anticancer therapy development. Specifically, research has established that substitution at the 4-position with a phenyl ring, as exemplified by this compound, is well tolerated in structure-activity relationship studies, with comparable inhibitory activity to other lead compounds.

Table 2: Research Applications of this compound in Medicinal Chemistry

Advanced organic synthesis applications have highlighted this compound's versatility in complex molecule construction. The compound has been employed in the synthesis of squaric acid asymmetric diamides of glycopeptide antibiotics, demonstrating its utility in preparing sophisticated pharmaceutical intermediates. Additionally, research has documented its use in the synthesis of asymmetric diamides of daunomycin and carminomycin, important compounds in cancer chemotherapy research.

The compound's significance extends to the field of polymer science, where this compound serves as a modifier in polymer formulations. Research has shown that incorporation of this compound can improve properties such as thermal stability and mechanical strength in various polymer applications. This application demonstrates the compound's versatility beyond traditional pharmaceutical chemistry and highlights its potential in materials science applications.

In analytical chemistry, this compound functions as a reagent in various analytical methods, facilitating the detection and quantification of other chemical substances. This application proves crucial for quality control in manufacturing processes and supports the development of new analytical methodologies. The compound's well-characterized properties and reliable behavior make it an excellent choice for analytical standard development and method validation studies.

Research in coordination chemistry has revealed this compound's potential in the synthesis of gadolinium chelates of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate) type ligands. These chelates have important applications in medical imaging, particularly in magnetic resonance imaging contrast agents. The successful incorporation of this compound into these complex structures demonstrates its chemical versatility and potential contributions to medical diagnostic technologies.

属性

IUPAC Name |

(4-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSPOVPGDBDYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322856 | |

| Record name | 4-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-76-5 | |

| Record name | 712-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation of Benzyl Chloride with Aniline (N-Benzylaniline Synthesis)

This is the classical and most widely used method for synthesizing this compound. The process involves nucleophilic substitution where benzyl chloride reacts with aniline under basic conditions:

- Procedure : Sodium bicarbonate, water, and aniline are mixed and heated to 90–95 °C. Benzyl chloride is then slowly added while maintaining the temperature for about 3 hours.

- Work-up : After reaction completion, the mixture is cooled and filtered. The organic layer is washed with saturated brine and dried over anhydrous sodium sulfate.

- Purification : Distillation under reduced pressure separates unreacted aniline (fraction at 81 °C under 1.6 kPa) and the target compound (fraction at 170–190 °C under 1.6 kPa) which solidifies upon cooling.

- Yield and Purity : This method typically yields high purity this compound suitable for further applications.

This method is referenced in multiple chemical literature sources, including Chemistry Letters (1979), Organic Syntheses (1941), and Tetrahedron Letters (1978).

Catalytic Hydrogenation of Phenyl Aldehyde (Phenylacetaldehyde) with Ammonia

An alternative synthetic route involves the reductive amination of phenyl aldehyde derivatives:

- Catalyst and Conditions : Raney nickel catalyst is used in a stainless steel autoclave at 100 °C and 15 MPa hydrogen pressure.

- Reagents : Phenyl aldehyde, methyl alcohol, liquefied ammonia, and glacial acetic acid.

- Reaction Time : 3–5 hours with intermittent hydrogen replenishment.

- Outcome : The reaction produces benzylamine, benzyl alcohol, and Schiff base intermediates including N-phenylbenzylamine.

- Separation : Catalyst is removed by filtration; the filtrate contains the target amine.

- Yield : Approximately 93% yield of technical grade benzylamine is reported.

- Purification : Underpressure distillation yields high purity product.

Benzyl Chloride Ammonolysis Process

This method uses ammoniacal liquor and bicarbonate of ammonia with benzyl chloride:

- Process : Benzyl chloride is reacted with ammoniacal liquor at 30–35 °C for 6 hours.

- Separation : The reaction mixture separates into layers which are processed to remove ammonia and neutralize with alkali.

- Distillation : Under reduced pressure at 100 °C and 80 kPa, benzylamine is collected.

- Recycling : Additional benzyl chloride is added to improve yield.

- Application : This method is industrially relevant for benzylamine production.

Cyanobenzene Hydrogenation (Shortening Method)

- Reagents : Cyanobenzene, solvent, liquefied ammonia, and catalyst.

- Conditions : Reaction at 50–100 °C, 5–12 MPa hydrogen pressure for 2–6 hours.

- Catalyst : Typically heterogeneous catalysts suitable for hydrogenation.

- Process : After reaction, catalyst and solvent are recycled; filtrate is desolventized and distilled.

- Yield : Produces benzylamine with technical grade purity.

- Significance : This method is a route to benzylamine derivatives including this compound.

Analytical Data and Purification

Physical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C13H13N | |

| Molecular Weight | 183.25 g/mol | |

| Melting Point | 35–38 °C | Literature value |

| Boiling Point | 306–307 °C | Literature value |

| Density | 1.061 g/mL at 25 °C | |

| Appearance | Colorless to yellow-beige crystalline powder | |

| Solubility | Soluble in alcohol; insoluble in water | |

| pKa | ~3.89 (predicted) |

Purification

- Crystallization from petroleum ether (boiling point 60–80 °C) is commonly used.

- Formation of picrate salts (melting point 113 °C from diethyl ether) is a method for characterization and purification.

Preparation Summary Table

| Method | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Benzyl chloride + Aniline | Benzyl chloride, aniline, NaHCO3 | 90–95 °C, 3 h | High purity, good yield | Classical, widely used |

| Catalytic hydrogenation | Phenyl aldehyde, NH3, Raney Ni | 100 °C, 15 MPa H2, 3–5 h | ~93% yield | Produces technical grade |

| Benzyl chloride ammonolysis | Benzyl chloride, ammoniacal liquor | 30–35 °C, 6 h | Industrially relevant | Requires ammonia removal |

| Cyanobenzene hydrogenation | Cyanobenzene, NH3, catalyst | 50–100 °C, 5–12 MPa H2, 2–6 h | Technical grade purity | Uses solvent and catalyst recycling |

化学反应分析

Types of Reactions: 4-Phenylbenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.

Substitution: Halogenating agents or alkylating agents are used under appropriate conditions.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .

科学研究应用

Medicinal Chemistry

Anticancer Research

4-Phenylbenzylamine has been identified as a potential inhibitor of the USP1/UAF1 deubiquitinating enzyme complex, which plays a crucial role in DNA damage response and cancer pathogenesis. In a high-throughput screening of over 400,000 compounds, derivatives of this compound exhibited nanomolar potency against USP1/UAF1, demonstrating its viability as an anticancer therapeutic target .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have shown that modifications at the 4-position of the phenyl ring can enhance the inhibitory activity of related compounds. For instance, a derivative with a phenyl substitution at this position maintained an IC50 value comparable to other potent inhibitors, suggesting that this compound can serve as a scaffold for developing more effective drugs .

Imaging Applications

PET Imaging

A novel application of this compound is in the development of positron emission tomography (PET) tracers. A derivative labeled with fluorine-18 showed significant accumulation in tumor tissues compared to benign tissues, indicating its potential for imaging acidic tumor microenvironments . This property allows for better visualization and monitoring of tumor progression and response to therapies.

Catalytic Applications

Hydrogenation Reactions

this compound has also been utilized in catalytic processes, specifically in the hydrogenation of nitriles. Research demonstrated that cobalt pincer complexes could catalyze the selective conversion of 4-phenylbenzonitrile to this compound with high yields under optimized conditions. This reaction showcases the compound's utility as a precursor in synthetic organic chemistry .

Hybrid Organic-Inorganic Materials

Nanocrystal Synthesis

The compound has been employed in synthesizing hybrid organic-inorganic nanocrystals. Studies indicate that arylalkyl amines like this compound can influence the formation and stability of cesium lead bromide (CsPbBr3) nanocrystals, which are promising materials for optoelectronic applications .

Data Summary Table

作用机制

The mechanism of action of 4-Phenylbenzylamine depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding sites, modulating their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific target and application .

相似化合物的比较

Comparison with Structurally Similar Benzylamines

Table 1: Reaction Yields of Benzylamine Derivatives

Influence on Physicochemical Properties

- Lipophilicity : The biphenyl group in this compound significantly increases lipophilicity compared to aliphatic amines. In glycopeptide antibiotics, derivatives with this compound showed enhanced membrane permeability and activity against Bacillus subtilis and Enterococcus faecalis .

- π-Stacking Interactions: In nanocrystal synthesis, this compound promotes aggregation via π-stacking, unlike smaller amines (e.g., thiophene-based), leading to larger nanocrystal sizes .

生物活性

4-Phenylbenzylamine (C₁₃H₁₃N) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and its potential therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound is characterized by a benzylamine structure where a phenyl group is attached to the para position of the benzyl carbon. This unique arrangement contributes to its biological activity, particularly in modulating various biochemical pathways.

1. Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. A study focused on its ability to inhibit the deubiquitinating enzyme USP1, which is involved in DNA damage response and cancer progression. The compound demonstrated an IC₅₀ value of approximately 3.7 μM against USP1, indicating significant inhibitory potency . This inhibition leads to increased levels of monoubiquitinated PCNA, a marker associated with reduced cell survival in non-small cell lung cancer cells.

2. Antibacterial Activity

This compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to possess multiphase antibacterial activity, making it a candidate for further development in antimicrobial therapies . The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

3. Anti-influenza Activity

In vitro studies have reported that derivatives of this compound can enhance anti-influenza virus activity. The presence of hydrophobic side chains significantly increases the efficacy of these compounds against influenza strains, suggesting that structural modifications can optimize their antiviral properties .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has provided insights into how modifications can enhance biological activity. For instance, substituents at various positions on the phenyl ring have been systematically studied to determine their effects on potency and selectivity against target enzymes .

| Modification | IC₅₀ Value (μM) | Biological Activity |

|---|---|---|

| This compound | 3.7 | USP1 Inhibition |

| 4-(3-pyridine) derivative | 1.9 | Enhanced USP1 Inhibition |

| 2-CF₃-phenyl derivative | <1 | Potent activity against DUBs |

These findings suggest that specific substitutions can lead to improved binding affinity and selectivity for biological targets.

Case Study 1: Cancer Cell Lines

In a controlled study involving various cancer cell lines, treatment with this compound resulted in significant apoptosis and reduced proliferation rates compared to untreated controls. The correlation between USP1 inhibition and decreased cell viability underscores its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted where this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its use as a broad-spectrum antibacterial agent .

常见问题

Q. What are the key physicochemical properties of 4-Phenylbenzylamine, and how are they experimentally validated?

- Methodological Answer : The pKa of this compound can be computationally estimated using tools like ACD Labs (version 12) . Experimental validation typically involves potentiometric titration or UV-Vis spectroscopy under controlled pH conditions. Structural characterization employs techniques such as NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For purity assessment, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

- Methodological Answer : A standard approach involves reductive amination of 4-phenylbenzaldehyde using sodium cyanoborohydride in methanol, followed by HCl neutralization to isolate the amine . Alternative routes include the Gabriel synthesis, which avoids over-alkylation but requires harsh conditions (e.g., phthalimide intermediates). Key challenges include controlling stereochemistry and minimizing byproducts like tertiary amines.

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) rigorously using an Electronic Lab Notebook (ELN) like Chemotion . Validate intermediates via TLC and NMR at each step. For scalable protocols, optimize reaction kinetics using Design of Experiments (DoE) to identify critical variables (e.g., pH, stirring rate) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound analogs be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). To address this:

- Conduct meta-analyses comparing datasets across studies, noting parameters like IC50 values and solvent systems .

- Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, if a compound shows conflicting kinase inhibition results, repeat assays with recombinant enzymes and ATP-concentration controls .

Q. What strategies optimize the pharmacokinetic profile of this compound-based inhibitors?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve solubility while monitoring logP via computational tools like MarvinSuite.

- Metabolic stability : Use hepatic microsome assays to identify metabolic hotspots; fluorination at vulnerable positions (e.g., benzylic carbons) can reduce oxidation .

- Bioavailability : Employ nanoformulation (e.g., liposomes) or pro-drug strategies (e.g., acyloxymethyl esters) .

Q. How can researchers reconcile open data sharing with ethical constraints in clinical studies involving this compound derivatives?

- Methodological Answer : Follow GDPR and institutional guidelines (e.g., Charité’s anonymization protocols) . Implement tiered access:

- Level 1 : Fully anonymized datasets (e.g., aggregated pharmacokinetic data) in repositories like RADAR4Chem .

- Level 2 : Controlled access via Data Use Agreements (DUAs) for patient-level data.

Use informed consent templates pre-approved by ethics boards, explicitly stating data-sharing scopes .

Q. What computational methods predict the binding affinity of this compound derivatives to target proteins?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For enzyme targets, compare inhibition constants (Ki) with computed binding energies .

Data Management & Collaboration

Q. How should researchers manage and archive spectral data for this compound?

- Methodological Answer : Adhere to FAIR principles:

- Metadata : Include instrument parameters (e.g., NMR frequency, solvent) and processing software (e.g., MestReNova).

- Repositories : Upload to Chemotion or nmrXiv, tagging datasets with unique DOIs .

Use standardized formats (e.g., JCAMP-DX for IR spectra) to ensure interoperability.

Comparative Analysis

Q. How does the chlorinated phenoxy group in analogs like 3-(4-Chlorophenoxy)benzylamine influence bioactivity compared to this compound?

- Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) and assess solubility differences via shake-flask experiments. Structural analogs with fluorine (e.g., 3-(4-Fluorophenoxy)benzylamine) may show altered metabolic stability due to reduced oxidative degradation .

Ethical & Regulatory Considerations

Q. What ethical frameworks govern the use of this compound in human subject research?

- Methodological Answer :

Secure approval from Institutional Review Boards (IRBs) by submitting detailed protocols addressing: - Risk mitigation : Preclinical toxicity data (e.g., LD50 in rodents, Ames test results).

- Informed consent : Clearly explain potential side effects and data-sharing practices .

For international collaborations, align with the Helsinki Declaration and local regulations (e.g., FDA 21 CFR Part 312 for IND applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。